molecular formula C25H26N4O3 B10833054 N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide

N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide

Cat. No.: B10833054
M. Wt: 430.5 g/mol
InChI Key: JIKPZJNVLNBRBQ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide derivative 19 is a compound belonging to the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Benzamide derivative 19, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Benzamide derivative 19 undergoes various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzamide derivative 19 involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

  • Nicotinamide derivatives
  • Cinnamamide derivatives
  • Other benzamide derivatives like amisulpride and ethenzamide

Comparison: Benzamide derivative 19 is unique due to its specific structural modifications, which confer distinct biological activities. For example, compared to nicotinamide and cinnamamide derivatives, benzamide derivative 19 exhibits higher potency as a cholinesterase inhibitor . Additionally, its pharmacokinetic properties, such as bioavailability and metabolic stability, are often superior to those of similar compounds .

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxybenzamide

InChI

InChI=1S/C25H26N4O3/c1-2-32-19-10-7-18(8-11-19)23(30)28-25(13-14-25)24(31)27-20-12-9-17-5-3-4-6-21(17)29-16-15-26-22(20)29/h3-8,10-11,15-16,20H,2,9,12-14H2,1H3,(H,27,31)(H,28,30)/t20-/m1/s1

InChI Key

JIKPZJNVLNBRBQ-HXUWFJFHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NC2(CC2)C(=O)N[C@@H]3CCC4=CC=CC=C4N5C3=NC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2(CC2)C(=O)NC3CCC4=CC=CC=C4N5C3=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.